molecular formula C28H32Cl3N7O5S B10825826 N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B10825826
M. Wt: 685.0 g/mol
InChI Key: CPSBAEQKXVXCRQ-UHFFFAOYSA-N
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Description

FMF-04-159-R is a potent inhibitor of cyclin-dependent kinase 16 and cyclin-dependent kinase 14. It also binds to cyclin-dependent kinase 2. This compound is known for its reversible inhibition properties and is primarily used for research purposes .

Preparation Methods

The preparation of FMF-04-159-R involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide and ethanol as solvents. The compound is synthesized through a series of reactions involving the formation of amides and sulfonamides . The industrial production methods are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

FMF-04-159-R undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

FMF-04-159-R has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases.

    Biology: It helps in understanding the role of cyclin-dependent kinases in cell cycle regulation.

    Medicine: It is used in research to develop potential treatments for diseases involving cyclin-dependent kinases.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

FMF-04-159-R exerts its effects by inhibiting cyclin-dependent kinase 16 and cyclin-dependent kinase 14. It binds to the active site of these kinases, preventing their interaction with substrates. This inhibition disrupts the cell cycle and affects various cellular processes. The molecular targets include cyclin-dependent kinase 16, cyclin-dependent kinase 14, and cyclin-dependent kinase 2 .

Comparison with Similar Compounds

FMF-04-159-R is unique due to its high specificity and reversible inhibition properties. Similar compounds include:

FMF-04-159-R stands out due to its reversible inhibition and high specificity for cyclin-dependent kinase 16 and cyclin-dependent kinase 14 .

Properties

Molecular Formula

C28H32Cl3N7O5S

Molecular Weight

685.0 g/mol

IUPAC Name

N-[1-[3-[4-(dimethylamino)butanoylamino]phenyl]sulfonylpiperidin-4-yl]-4-[(2,4,6-trichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H32Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3,5-6,13-16,18H,4,7-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)

InChI Key

CPSBAEQKXVXCRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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